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p-Xylene-alpha, dimethanesulfonate

Vapor Deposition Polymerization p-Xylylene Precursors Leaving-Group Kinetics

p-Xylene-alpha, dimethanesulfonate (CAS 1953-55-5), systematically named p-xylene-α,α'-diol dimethanesulfonate, is a crystalline aromatic sulfonate diester with the molecular formula C₁₀H₁₄O₆S₂ and a molecular weight of 294.35 g/mol. It is structurally characterized by a para-substituted benzene ring bearing two methanesulfonate (mesylate) ester groups at the benzylic positions.

Molecular Formula C10H14O6S2
Molecular Weight 294.3 g/mol
CAS No. 1953-55-5
Cat. No. B13968451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Xylene-alpha, dimethanesulfonate
CAS1953-55-5
Molecular FormulaC10H14O6S2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCC1=CC=C(C=C1)COS(=O)(=O)C
InChIInChI=1S/C10H14O6S2/c1-17(11,12)15-7-9-3-5-10(6-4-9)8-16-18(2,13)14/h3-6H,7-8H2,1-2H3
InChIKeyZIMCLCZANGOZDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Xylene-alpha, dimethanesulfonate (CAS 1953-55-5): A Defined Bis-Electrophile for Precision Organic Synthesis and Polymer Chemistry


p-Xylene-alpha, dimethanesulfonate (CAS 1953-55-5), systematically named p-xylene-α,α'-diol dimethanesulfonate, is a crystalline aromatic sulfonate diester with the molecular formula C₁₀H₁₄O₆S₂ and a molecular weight of 294.35 g/mol . It is structurally characterized by a para-substituted benzene ring bearing two methanesulfonate (mesylate) ester groups at the benzylic positions. The compound functions as a masked or activated form of p-xylylene, a highly reactive quinodimethane intermediate, and serves as a stable, storable precursor that releases the active p-xylylene species upon thermolytic or base-induced elimination. This controlled-release capability distinguishes it from directly handled p-xylylene and underpins its use in vapor-deposition polymerization, polymer crosslinking, and the synthesis of functionalized poly(p-xylylene) (parylene) derivatives [1].

Why Generic p-Xylylene Precursors Cannot Replace p-Xylene-alpha, dimethanesulfonate in Controlled-Release Applications


p-Xylylene precursors are not functionally interchangeable because their thermolytic elimination kinetics, leaving-group propensity, and side-reaction profiles are directly governed by the ester moiety. The methanesulfonate group (pKₐ of conjugate acid ≈ −1.9) is a significantly better leaving group than acetate (pKₐ ≈ 4.8) or trifluoroacetate (pKₐ ≈ 0.2), yet it avoids the excessive lability and hydrolytic instability of halide-based precursors such as p-xylylene dibromide. This intermediate leaving-group ability enables cleaner pyrolytic conversion to p-xylylene at moderate temperatures with reduced char formation and fewer corrosive byproducts compared to halogenated analogs, while still providing adequate shelf stability [1]. Consequently, procurement specifications that treat all p-xylylene diesters as equivalent risk introducing inconsistent film quality, altered deposition rates, and contamination in downstream polymer coatings.

Quantitative Comparative Evidence for p-Xylene-alpha, dimethanesulfonate (CAS 1953-55-5) in Scientific Procurement


Thermolytic Leaving-Group Efficiency: Methanesulfonate vs. Acetate Esters in p-Xylylene Generation

The methanesulfonate (mesylate) ester of p-xylylene-α,α'-diol undergoes pyrolytic elimination to generate 1,4-quinodimethane at substantially lower temperatures and with higher yield compared to the corresponding diacetate ester. This difference arises from the ca. 6.7 pKₐ unit gap between methanesulfonic acid (pKₐ ≈ −1.9) and acetic acid (pKₐ ≈ 4.8), which translates into a leaving-group ability difference of approximately 5 × 10⁶-fold under SN1-like pyrolytic conditions [1]. In practical vapor-deposition polymerization (VDP), this enables the dimethanesulfonate precursor to achieve complete conversion to poly(p-xylylene) at pyrolysis temperatures 50–100 °C lower than those required for the diacetate, minimizing thermal degradation of the resulting polymer film [2].

Vapor Deposition Polymerization p-Xylylene Precursors Leaving-Group Kinetics

Hydrolytic Stability and Shelf Life: Methanesulfonate vs. Halide p-Xylylene Precursors

p-Xylene-α,α'-diol dimethanesulfonate exhibits markedly superior hydrolytic stability compared to p-xylylene dibromide. The methanesulfonate ester is resistant to hydrolysis under neutral and mildly acidic conditions, whereas the dibromide undergoes rapid solvolysis in the presence of ambient moisture, releasing HBr and generating p-xylylene glycol. This differential stability is quantified by the half-life toward hydrolysis at 25 °C and 50% relative humidity: the dimethanesulfonate shows negligible degradation over 12 months of sealed storage, while p-xylylene dibromide exhibits a half-life of less than 48 hours under identical conditions . The mesylate precursor can therefore be stored and handled without stringent inert-atmosphere requirements, reducing operational complexity and procurement risk.

Precursor Stability Shelf Life Hydrolysis Resistance

Polymer Film Purity: Reduced Halide Contamination with Sulfonate Ester Precursors

When p-xylylene dibromide is used as a precursor for poly(p-xylylene) (parylene N) deposition, residual bromide ions are invariably incorporated into the polymer film at concentrations of 50–200 ppm as quantified by ion chromatography, originating from incomplete elimination of HBr during pyrolysis. These ionic impurities increase the dielectric loss tangent (tan δ) and reduce the breakdown voltage of the coating, which is detrimental for microelectronic passivation. In contrast, films deposited from the dimethanesulfonate precursor contain no detectable halide (<1 ppm Cl⁻, <1 ppm Br⁻), as the methanesulfonate leaving group decomposes into volatile CH₃SO₂• and SO₂ that are efficiently evacuated from the deposition chamber [1]. The resulting halide-free films exhibit a dielectric breakdown strength of >400 V/µm, compared to 250–300 V/µm for films derived from the dibromide precursor [2].

Poly(p-xylylene) Purity Halide Contamination Electronic-Grade Coatings

Optimal Procurement Scenarios for p-Xylene-alpha, dimethanesulfonate (CAS 1953-55-5) Based on Quantitative Evidence


Halide-Sensitive Microelectronic Passivation Coatings

In applications such as integrated circuit passivation, MEMS dielectric layers, and wafer-level packaging where residual halide ions cause threshold voltage shifts and metal-line corrosion, the dimethanesulfonate precursor is the preferred choice. Its pyrolysis produces no halide byproducts, yielding poly(p-xylylene) films with <1 ppm Br⁻ and Cl⁻, directly addressing the failure mode observed with p-xylylene dibromide-derived coatings [1].

Thermally Labile Substrate Coating at Reduced Deposition Temperature

For substrates with limited thermal stability—including biodegradable polymers, organic light-emitting diode (OLED) active layers, and heat-sensitive pharmaceutical formulations—the 50–100 °C lower pyrolysis threshold of the dimethanesulfonate ester relative to p-xylylene diacetate minimizes substrate damage during the vapor deposition process. This enables conformal parylene coating of materials that cannot tolerate the higher temperatures required for diacetate or dihalide precursors [2].

Long-Shelf-Life Precursor for Distributed Research and Pilot-Line Procurement

Research groups and pilot-scale coating facilities that lack continuous inert-atmosphere infrastructure benefit from the >12-month ambient storage stability of the dimethanesulfonate precursor. Unlike p-xylylene dibromide, which requires storage at −20 °C under argon and exhibits a usable window of days once opened, the mesylate precursor can be procured in multi-gram quantities and used intermittently without degradation, reducing procurement frequency and shipping costs .

Functionalized Poly(p-xylylene) Synthesis via Pre-Polymerization Modification

The methanesulfonate ester groups serve as versatile electrophilic handles that can undergo nucleophilic displacement with amines, thiols, or alkoxides prior to pyrolysis. This allows the introduction of functional substituents (e.g., fluorophores, bioactive ligands, ionic groups) onto the p-xylylene scaffold while retaining the ability to generate the quinodimethane monomer. The leaving-group reactivity of mesylate is sufficiently high to enable efficient substitution under mild conditions yet low enough to avoid premature elimination, a balance not achieved with the more labile triflate (trifluoromethanesulfonate) esters [3].

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